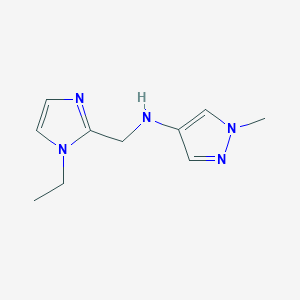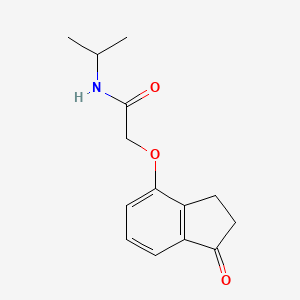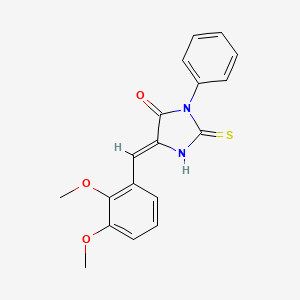
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is characterized by its bulky tert-butyl groups and an ethoxy substituent on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-t-butyl-4-ethoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general procedure is as follows :
Magnesium Activation: Magnesium turnings are activated by washing with dilute acid, followed by rinsing with anhydrous ether.
Reaction Setup: The activated magnesium is placed in a dry flask equipped with a reflux condenser, and the anhydrous solvent is added.
Addition of Bromide: The 3,5-di-t-butyl-4-ethoxyphenyl bromide is added dropwise to the magnesium suspension while maintaining a gentle reflux.
Completion: The reaction mixture is stirred until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols after hydrolysis.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles.
Solvents: Anhydrous solvents like THF or diethyl ether are used to maintain the reactivity of the Grignard reagent.
Acid Workup: Hydrochloric acid or sulfuric acid is used to quench the reaction and form the final alcohol product.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: When reacted with carbon dioxide followed by acid workup.
Applications De Recherche Scientifique
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a nucleophile in the formation of carbon-carbon bonds.
Pharmaceuticals: Synthesis of complex molecules and intermediates for drug development.
Material Science: Preparation of polymers and advanced materials
Mécanisme D'action
The mechanism of action of (3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the Grignard reagent to react with various electrophiles, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)magnesium bromide
- (3,4-Dimethylphenyl)magnesium bromide
- (4-tert-Butylphenyl)magnesium bromide
Uniqueness
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide is unique due to its bulky tert-butyl groups and ethoxy substituent, which can influence its reactivity and selectivity. These structural features can provide steric hindrance, affecting the approach of electrophiles and potentially leading to higher selectivity in certain reactions .
Propriétés
Formule moléculaire |
C16H25BrMgO |
|---|---|
Poids moléculaire |
337.58 g/mol |
Nom IUPAC |
magnesium;1,3-ditert-butyl-2-ethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C16H25O.BrH.Mg/c1-8-17-14-12(15(2,3)4)10-9-11-13(14)16(5,6)7;;/h10-11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GGQPFURJPRUPFF-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


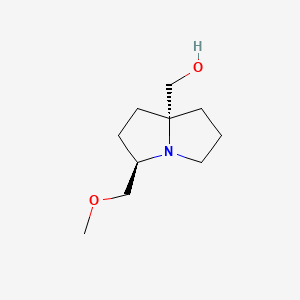
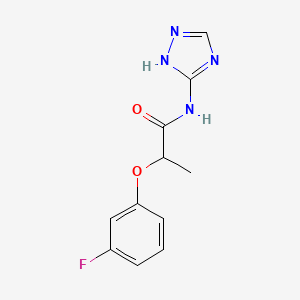
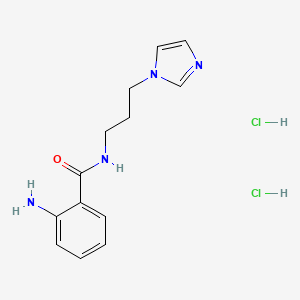
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
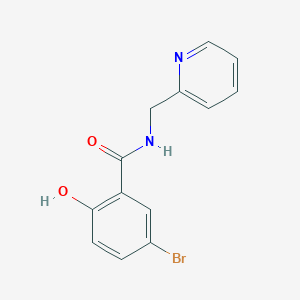
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)

